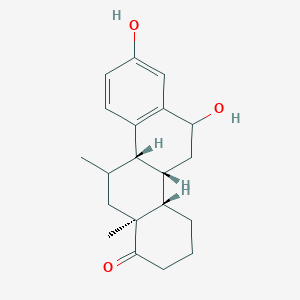
6-Hydroxy-D-homo-8-isoestrone methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-D-homo-8-isoestrone methyl ether is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-D-homo-8-isoestrone methyl ether typically involves multi-step organic reactions. The process begins with the formation of the core polycyclic structure, followed by the introduction of hydroxyl groups and methyl groups at specific positions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-D-homo-8-isoestrone methyl ether undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
6-Hydroxy-D-homo-8-isoestrone methyl ether has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which 6-Hydroxy-D-homo-8-isoestrone methyl ether exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological responses. The pathways involved often depend on the specific application and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrenes: Share a similar polycyclic structure but lack the specific hydroxyl and methyl groups.
Chrysenes: Have a similar core structure but differ in the position and number of functional groups.
Naphthalenes: Simpler polycyclic compounds with fewer rings and functional groups.
Uniqueness
The uniqueness of 6-Hydroxy-D-homo-8-isoestrone methyl ether lies in its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
150490-87-2 |
|---|---|
Formule moléculaire |
C20H26O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(4aS,4bR,10bS,12aS)-6,8-dihydroxy-11,12a-dimethyl-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-one |
InChI |
InChI=1S/C20H26O3/c1-11-10-20(2)16(4-3-5-18(20)23)15-9-17(22)14-8-12(21)6-7-13(14)19(11)15/h6-8,11,15-17,19,21-22H,3-5,9-10H2,1-2H3/t11?,15-,16+,17?,19-,20+/m1/s1 |
Clé InChI |
XOCWSPCVMKOABQ-JFJAULRUSA-N |
SMILES isomérique |
CC1C[C@]2([C@@H](CCCC2=O)[C@@H]3[C@H]1C4=C(C=C(C=C4)O)C(C3)O)C |
SMILES |
CC1CC2(C(CCCC2=O)C3C1C4=C(C=C(C=C4)O)C(C3)O)C |
SMILES canonique |
CC1CC2(C(CCCC2=O)C3C1C4=C(C=C(C=C4)O)C(C3)O)C |
Synonymes |
6-hydroxy-D-homo-8-isoestrone methyl ether 6-OH-DHIME |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


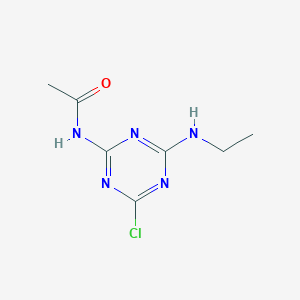
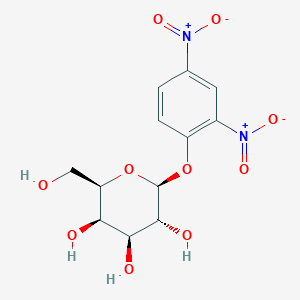
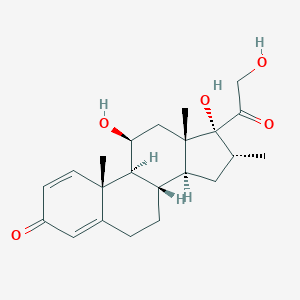
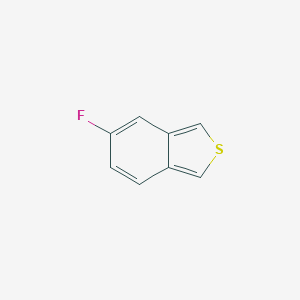
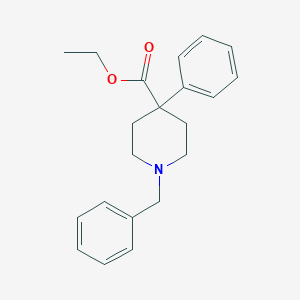
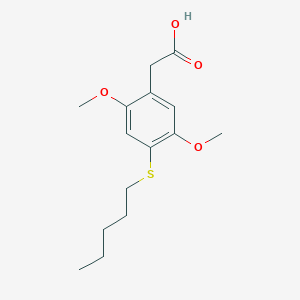
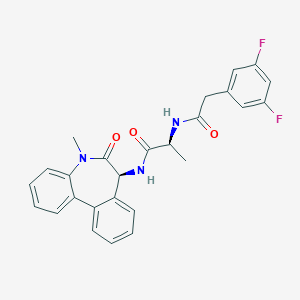
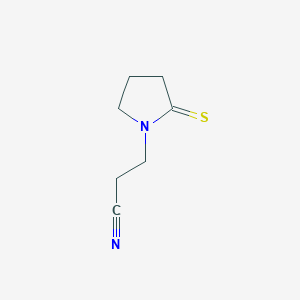
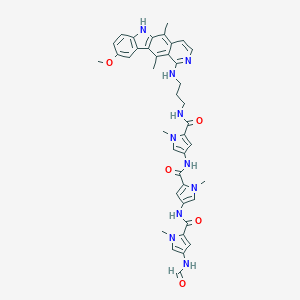
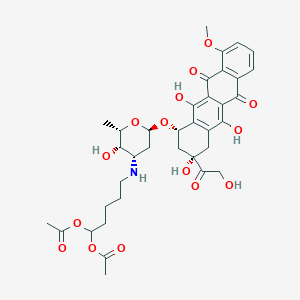

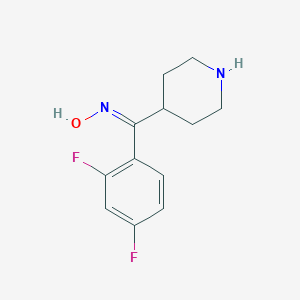
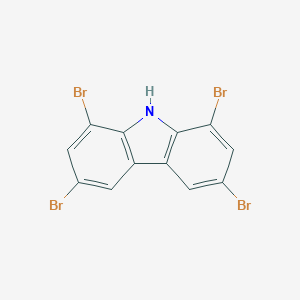
![(5E)-5-(5-oxo-6H-pyrido[4,3-c][1]benzazepin-11-ylidene)pentanoic acid](/img/structure/B142644.png)
